molecular formula C23H18N2O2 B2728391 N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 852367-56-7

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No.: B2728391
CAS No.: 852367-56-7
M. Wt: 354.409
InChI Key: QWHQJKDCHHYHOG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic indole-derived acetamide featuring a benzyl group, a phenyl group, and a ketone moiety at the 2-position of the indole ring. Indole derivatives are pharmacologically significant due to their structural resemblance to endogenous neurotransmitters and their ability to modulate biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8-7-13-19(20)21)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-15,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQJKDCHHYHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with benzylamine, followed by acylation with phenylacetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is its antitumor properties. Research indicates that this compound exhibits significant activity against various solid tumors, including colorectal and lung cancers.

In addition to its antitumor properties, this compound has been investigated for various biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Antitumor Efficacy Colorectal CancerDemonstrated significant reduction in tumor size in preclinical models .
Biological Evaluation HepG2 Cell LineInduced apoptosis through caspase activation with IC50 values indicating potent cytotoxicity .
Viral Inhibition Various Viral StrainsExhibited inhibitory effects on viral replication in vitro .

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure can be compared to derivatives with modifications at the indole ring, acetamide backbone, or N-substituents. Key analogs include:

Compound Name Substituents/Modifications Key Evidence
N-Benzyl-2-(1H-indol-3-yl)acetamide (29) Lacks oxo group and N-phenyl substituent
N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide Additional phenyl at indole C2 position
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Fluorinated benzyl group
N-Benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide Nitro group at indole C5 position
N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide Methyl instead of phenyl at N-acetamide
  • N-Substituent Effects : Replacing N-phenyl with N-methyl () reduces steric bulk, possibly increasing solubility but decreasing receptor affinity. Fluorination () introduces electron-withdrawing effects, altering electronic distribution and bioavailability .

Physicochemical Properties

  • Melting Points: N-Benzyl-2-(1H-indol-3-yl)acetamide (29): 155–156°C . N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: Higher molecular weight (354.41 g/mol) suggests a higher melting point than non-phenylated analogs .
  • Solubility : The N-phenyl group in the target compound may reduce aqueous solubility compared to N-methyl or polar substituents (e.g., 4-fluorobenzyl) .

Biological Activity

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

Molecular Formula : C23H18N2O2
Molecular Weight : 354.409 g/mol
InChI Key : InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8)17-10-11-19(25)23(27)18(17)12-13-16(19)9/h8-13,15H,14H2,1-7H3

Synthesis

The compound can be synthesized through various methods involving the reaction of indole derivatives with acetamides. Specific synthetic routes have been documented in patent literature, emphasizing its potential for modification to enhance biological activity against specific targets such as cancer cells .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties , particularly against solid tumors such as colorectal and lung cancers. The compound has been shown to disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Antitumor Activity

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
HCT116 (Colon Cancer)3.5Inhibition of cell cycle progression
MCF7 (Breast Cancer)4.0Activation of caspase pathways

Enzyme Inhibition

Additionally, the compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states, including tumor growth. The inhibition profile indicates that this compound shows promising selectivity towards certain isoforms of carbonic anhydrase, which may contribute to its antitumor effects .

Table 2: Carbonic Anhydrase Inhibition Profile

Isoform Ki (nM) Comparison with Standard Inhibitor (Acetazolamide)
hCA I45.10Less potent than acetazolamide (Ki = 20 nM)
hCA II5.87Comparable potency
hCA IX7.91Similar efficacy

Study 1: Antitumor Efficacy in Colorectal Cancer

A study conducted by researchers at Cairo University demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro. The study utilized various assays to assess cell viability and apoptosis induction, revealing a dose-dependent response with marked reductions in cell viability at concentrations above 3 µM .

Study 2: Enzyme Inhibition Mechanism

In another investigation focusing on enzyme inhibition, molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase isoforms, providing insights into its mechanism of action. The binding affinities were calculated using molecular dynamics simulations, which corroborated experimental findings regarding its inhibitory potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving indole derivatives. For example, coupling reactions between indole-3-glyoxyl chloride and N-benzylaniline under reflux conditions yield the target compound. Key intermediates like 1-(4-chlorobenzyl)-indole are synthesized via alkylation of indole, followed by oxidation to form the glyoxyl moiety . Characterization employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (indole H-2 proton at δ 7.6–7.8 ppm, carbonyl carbons at δ 165–175 ppm), and mass spectrometry (m/z 400–450 range) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C=O bond ~1.21 Å, dihedral angles between indole and benzyl groups) using SHELX software .
  • Advanced NMR : 2D experiments (COSY, HSQC, HMBC) map connectivity, while 1,1-ADEQUATE confirms long-range correlations (e.g., indole C-3 to carbonyl carbon) .
  • Elemental analysis : Validates purity (C, H, N within ±0.5% of theoretical values) .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology :

  • TLC monitors reaction progress (e.g., silica gel plates, ethyl acetate/hexane eluent).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<1% threshold) .
  • Recrystallization : Methanol or ethyl acetate removes by-products, confirmed by sharp melting points (e.g., 138°C ±2°C) .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound under varying conditions?

  • Methodology :

  • Catalyst screening : Pd(OH)₂/C improves hydrogenation efficiency (82% yield) in reductive steps .
  • Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 24 hours conventional) for cyclization steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .

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